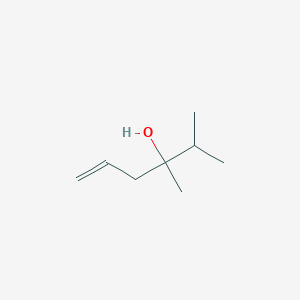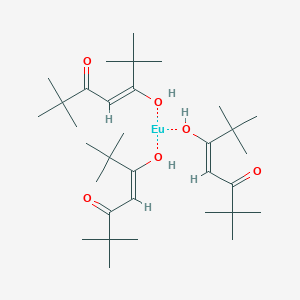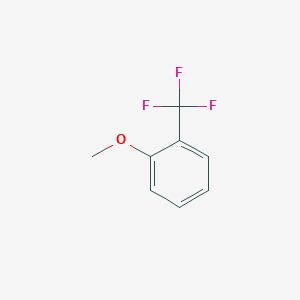
1-Methoxy-2-(trifluoromethyl)benzene
Übersicht
Beschreibung
The compound 1-Methoxy-2-(trifluoromethyl)benzene is a chemical species that can be inferred to have interesting properties and reactivity based on the studies of related methoxy-substituted benzene derivatives. These compounds have been explored for their potential in various applications, including liquid crystalline materials, electro-optic chromophores, and coordination chemistry.
Synthesis Analysis
The synthesis of methoxy-substituted benzene derivatives often involves the use of specific reagents and conditions to introduce the methoxy and trifluoromethyl groups onto the benzene ring. For example, the synthesis of low molecular mass compounds containing 1,4-bis(5-phenyl-1,3,4-oxadiazolyl)benzene units, which are fluorescent and exhibit liquid crystalline properties, suggests that similar synthetic strategies could be applied to 1-Methoxy-2-(trifluoromethyl)benzene . Additionally, the synthesis of Hg(II) complexes with [1,3-di(2-methoxy)benzene]triazene indicates the potential for 1-Methoxy-2-(trifluoromethyl)benzene to form complexes with metals .
Molecular Structure Analysis
The molecular structure of methoxy-substituted benzene derivatives is crucial for their properties and reactivity. X-ray diffraction studies provide insights into the crystal and molecular structure of these compounds, such as the benzene solvate of 1-(4-methoxyphenyl)-3-phthalimido-4-thiomethyl-4-phenylmethyl-2-azetidinone . Such studies could be indicative of the structural characteristics of 1-Methoxy-2-(trifluoromethyl)benzene.
Chemical Reactions Analysis
Methoxy-substituted benzene derivatives participate in various chemical reactions. For instance, 1-methoxy-1-methylseleno-toluene reacts with t-butyllithium to produce 1-methoxy benzyllithiums, which can be further reacted with alkyl halides or THF in the presence of BF3-OEt2 . This reactivity could be relevant to the chemical transformations of 1-Methoxy-2-(trifluoromethyl)benzene.
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxy-substituted benzene derivatives are influenced by their molecular structure. The presence of methoxy groups can improve the linear and nonlinear optical properties of electro-optic chromophores . The thermal behavior and solution studies of Hg(II) complexes with [1,3-di(2-methoxy)benzene]triazene provide insights into the stability and solubility of such compounds . These findings could help predict the properties of 1-Methoxy-2-(trifluoromethyl)benzene.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
- The compound has been used in palladium(II) complexes as a ligand for Suzuki and Sonogashira cross-coupling reactions, showing significant catalytic activity (Deschamps et al., 2007).
Coordination Chemistry
- 1-Methoxy-2-(trifluoromethyl)benzene derivatives play a role in the formation of Hg(II) complexes with interesting structural properties (Rofouei et al., 2009).
Polymer Science
- It has been utilized in studying the inifer mechanism, specifically in the interaction of 1,4-bis(1-methoxy-1-methylethyl)benzene with BCl3 in CH2Cl2, revealing insights into cationic polymerizations (Dittmer et al., 1992).
Organic Synthesis
- Its derivatives have been used to synthesize 3-((trifluoromethyl)thio)benzofurans and benzothiophenes, indicating its versatility in organic synthesis (Sheng et al., 2014).
Cyclization Reactions
- Alkylhydroxylamines with a benzene ring, including methoxy-substituted derivatives, have been examined for their behavior in intramolecular cyclization in acids (Kawase & Kikugawa, 1981).
Oxidation Studies
- The kinetics of liquid-phase oxidation of methoxy-substituted benzenes, including 1-methoxy variants, were studied, providing insights into their chemical behavior and stability (Zawadiak et al., 2005).
Solvent Extraction
- Derivatives have been used in the development of solvent extraction systems for selective separation of palladium(II) from secondary raw materials (Traeger et al., 2012).
Heterocyclic Synthesis
- Its derivatives have been synthesized into new heterocyclic systems, showcasing its potential in creating bioactive compounds (Taia et al., 2020).
Inclusion Compounds
- It's used in the synthesis of pillar[5]arenes, which are important in the study of host-guest chemistry (Kou et al., 2010).
Organomercury Chemistry
- 1-Methoxy-2-(trifluoromethyl)benzene derivatives have been important in the study of organomercury compounds (Deacon et al., 1986).
Eigenschaften
IUPAC Name |
1-methoxy-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-12-7-5-3-2-4-6(7)8(9,10)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPJMWUXVOTGQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-2-(trifluoromethyl)benzene | |
CAS RN |
395-48-2 | |
| Record name | 395-48-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


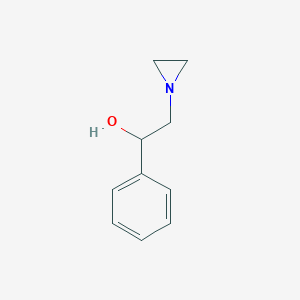
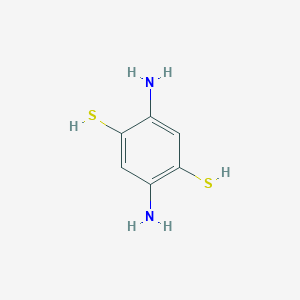
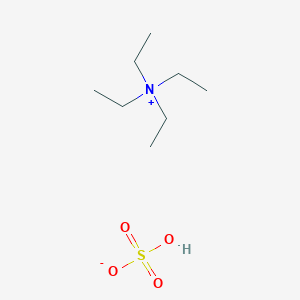
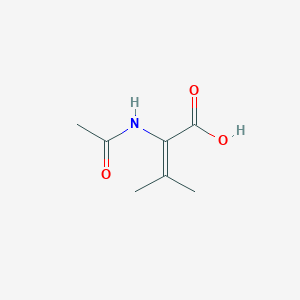
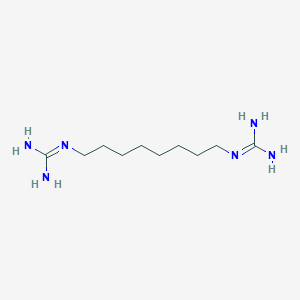
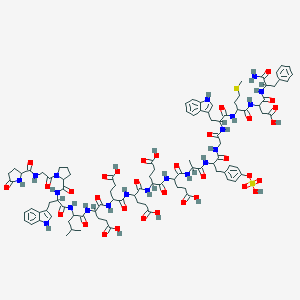
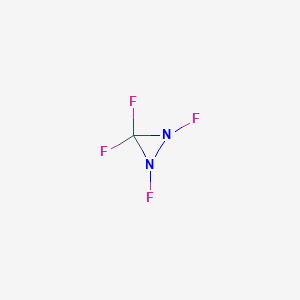
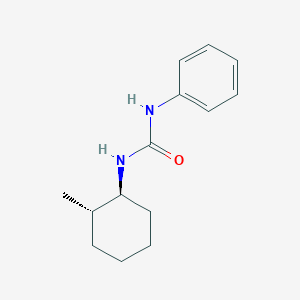
![(R)-6-Allyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B96890.png)
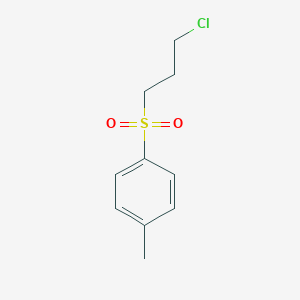
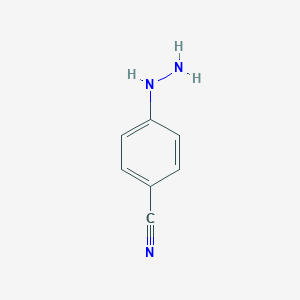
![3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione](/img/structure/B96894.png)
